(S,R,S)-AHPC-Ala
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H35N5O4S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
[(3R,5S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2S)-2-aminopropanoate |
InChI |
InChI=1S/C25H35N5O4S/c1-14(26)24(33)34-18-10-19(30(12-18)23(32)21(27)25(3,4)5)22(31)28-11-16-6-8-17(9-7-16)20-15(2)29-13-35-20/h6-9,13-14,18-19,21H,10-12,26-27H2,1-5H3,(H,28,31)/t14-,18+,19-,21+/m0/s1 |
Clave InChI |
XSXBNMPXVJEGQV-SDWXPCGYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-Ala: A Technical Guide to a Key E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Ala is a crucial chemical entity in the field of targeted protein degradation. It functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover. By being incorporated into Proteolysis-Targeting Chimeras (PROTACs), this compound serves as a molecular hook to recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on its role in the development of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4.
Core Structure and Stereochemistry
This compound is a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2). The core structure, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is characterized by a specific stereochemistry that is critical for its high-affinity binding to the VHL protein. The "(S,R,S)" designation refers to the stereocenters at the tert-butylglycine, the proline ring, and the alanine (B10760859) linker attachment point, respectively. The "Ala" component signifies an alanine linker, which provides a reactive terminus for conjugation to a ligand targeting the protein of interest.
Chemical Structure of the (S,R,S)-AHPC Core:
(Note: This represents the core amine before the addition of the alanine linker)
Role in PROTAC-Mediated Degradation
This compound is a fundamental building block for constructing PROTACs that hijack the VHL E3 ligase. These heterobifunctional molecules consist of three key components:
-
A ligand for the target protein: This moiety specifically binds to the protein of interest (e.g., SMARCA2).
-
A ligand for an E3 ubiquitin ligase: In this case, the (S,R,S)-AHPC core binds to VHL.
-
A chemical linker: The alanine component and any additional spacer connect the two ligands.
The PROTAC molecule brings the target protein and the VHL E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Quantitative Data
| Ligand | Binding Affinity (Kd) to VHL | Method |
| VH032 | 185 nM[1][2] | Isothermal Titration Calorimetry (ITC) |
The efficacy of PROTACs incorporating this compound is demonstrated by their ability to induce the degradation of their target proteins. For instance, "PROTAC SMARCA2/4-degrader-23," which utilizes an (S,R,S)-AHPC-based VHL ligand, demonstrates potent degradation of SMARCA2 and SMARCA4 in cellular assays.
| PROTAC | Target Protein(s) | DC50 | Dmax | Cell Line |
| SMARCA2/4-degrader-1 (I-430) | SMARCA2/4 | <100 nM | >90% | A549 |
| SMARCA2/4-degrader-23 | SMARCA2/4 | <100 nM | >90% | A549 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Synthesis of this compound (General Procedure)
A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, based on standard peptide coupling and PROTAC synthesis methodologies, a general procedure can be outlined:
-
Synthesis of the (S,R,S)-AHPC core: The synthesis of the parent amine, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a multi-step process that can be achieved through various organic synthesis routes, often involving the coupling of protected amino acid precursors.
-
Coupling of the Alanine Linker: The free amine of the (S,R,S)-AHPC core is coupled with a protected alanine amino acid (e.g., Fmoc-Ala-OH or Boc-Ala-OH) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: The protecting group on the alanine linker is removed to expose a reactive functional group (either a carboxylic acid or an amine) for subsequent conjugation to the target protein ligand.
VHL Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinity, enthalpy, and stoichiometry of a ligand binding to a protein.
Materials:
-
Purified VHL protein complex (VCB: VHL, Elongin C, Elongin B)
-
This compound or its analog (e.g., VH032)
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the VHL protein extensively against the ITC buffer.
-
Dissolve the VHL ligand in the final dialysis buffer to ensure a perfect buffer match.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the VHL protein into the sample cell of the calorimeter.
-
Load the VHL ligand into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the ligand into the protein solution.
-
Measure the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Plot the integrated heat against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of SMARCA2
The signaling pathway for a PROTAC utilizing this compound to degrade SMARCA2 involves the hijacking of the ubiquitin-proteasome system.
Caption: PROTAC-mediated degradation of SMARCA2 via VHL recruitment.
Experimental Workflow for PROTAC Evaluation
A typical workflow to evaluate the efficacy of a PROTAC synthesized from this compound involves a series of in vitro and cellular assays.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
This compound is a highly valuable chemical tool for researchers in the field of targeted protein degradation. Its stereospecific and high-affinity binding to the VHL E3 ligase makes it an effective component of PROTACs designed to eliminate disease-causing proteins. The successful development of potent SMARCA2/4 degraders using (S,R,S)-AHPC-based ligands underscores the therapeutic potential of this approach. Further research and development in this area hold the promise of new treatments for a variety of diseases, including cancer.
References
The Discovery and Synthesis of VHL Ligands: A Technical Guide for Drug Development
The von Hippel-Lindau (VHL) protein, a critical component of the cellular machinery for protein degradation, has emerged as a cornerstone in the field of targeted protein degradation (TPD). Its role as the substrate recognition component of the an E3 ubiquitin ligase complex is pivotal for the function of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of small molecule VHL ligands, intended for researchers, scientists, and professionals in drug development.
The Discovery of VHL Ligands: From Hypoxia to High-Affinity Binders
The journey to potent VHL ligands began with understanding its natural biological function. VHL is a tumor suppressor that targets the alpha-subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions (normoxia).[4][5] This process is exquisitely regulated by oxygen-dependent prolyl hydroxylation of HIF-1α. In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[4] This post-translational modification creates a binding site for VHL, which then recruits the rest of the E3 ligase complex (comprising Elongin B, Elongin C, Cullin 2, and Rbx1) to polyubiquitinate HIF-1α, marking it for destruction by the proteasome.[1][6]
The first crystal structure of the VHL-ElonginB-ElonginC (VCB) complex bound to a HIF-1α peptide, solved in the early 2000s, was a watershed moment.[1] It revealed the precise molecular interactions underpinning this recognition, most notably the critical role of the hydroxylated proline residue which sits (B43327) in a well-defined pocket on the VHL surface.[1][7] This structural blueprint paved the way for the structure-based design of the first small-molecule VHL ligands.[1][2][8] Early efforts focused on creating peptidomimetic compounds that could replicate the key interactions of the HIF-1α peptide, particularly the crucial hydrogen bonds formed by the hydroxyproline (B1673980) motif.[7] This led to the development of the core hydroxyproline-based scaffold that remains the foundation for the vast majority of VHL ligands used today.[9]
Further optimization through structure-activity relationship (SAR) studies led to the development of highly potent and cell-permeable ligands, such as the widely used VH032.[9][10] These efforts involved modifying different parts of the initial scaffold to enhance binding affinity and improve physicochemical properties.[1][10] The availability of these high-quality, small-molecule ligands was a critical turning point, overcoming a major bottleneck in the development of PROTAC technology.[2][8][11]
Signaling Pathway and Experimental Workflows
To contextualize the discovery and application of VHL ligands, it is essential to visualize the key biological pathway and experimental procedures.
Caption: The VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: A representative synthetic workflow for hydroxyproline-based VHL ligands.
Caption: Principle of the Fluorescence Polarization (FP) competition binding assay.
Synthesis of VHL Ligands
The synthesis of VHL ligands, particularly derivatives of the VH032 scaffold, has been extensively optimized to allow for multigram production.[12][13] These synthetic routes are crucial for academic research and industrial drug development, enabling the creation of diverse PROTAC libraries. A common strategy involves a convergent approach, building the molecule in stages through key amide bond formations.[13][14]
A representative synthesis often begins with a protected benzylic amine which undergoes a palladium-catalyzed C-H arylation with 4-methylthiazole.[13][15][16] Following deprotection, the resulting amine is coupled with Boc-protected hydroxyproline. Subsequent deprotection and a final amide coupling step with a desired carboxylic acid install the final piece of the ligand.[15] Recent advancements have focused on improving the efficiency and yield of key steps, such as the C-H arylation, and developing unified strategies for producing various VHL ligand analogs.[13][14]
Quantitative Data of Representative VHL Ligands
The binding affinity of ligands to VHL is a critical parameter for their effectiveness in PROTACs. While extremely high affinity is not always necessary, a certain level of binding is required for efficient ternary complex formation.[17] The table below summarizes binding data for several key VHL ligands.
| Compound/Ligand | Binding Assay | Binding Affinity (Kd or Ki) | Reference |
| HIF-1α peptide | Fluorescence Polarization (FP) | Kd = 180 nM | [7] |
| VH032 | Surface Plasmon Resonance (SPR) | Kd = 145 µM (for a derivative) | [1] |
| VH298 | Isothermal Titration Calorimetry (ITC) | Kd = 89 nM | [1] |
| Compound 15 (from Galan et al.) | Isothermal Titration Calorimetry (ITC) | Kd = 5.4 µM | [7] |
| Weak Affinity Ligands (from Wang lab) | Competition Assay | Ki = 2-3 µM | [17] |
Note: Binding affinities can vary depending on the specific assay conditions and constructs used. This table provides representative values from the literature.
Experimental Protocols
This section provides generalized protocols for the synthesis and characterization of VHL ligands.
General Protocol for VHL Ligand Synthesis (VH032-like Scaffold)
This protocol is a generalized representation based on published methods.[14][15]
-
C-H Arylation:
-
To a solution of a suitable starting material (e.g., Boc-protected (4-bromophenyl)methanamine) in a solvent like DMA, add 4-methylthiazole, a palladium catalyst (e.g., Pd(OAc)₂ or Pd-PEPPSI-IPr), and a base (e.g., KOAc or K₂CO₃).[13][15]
-
Heat the reaction mixture at 90-130°C for several hours until completion, monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and purify the product by flash column chromatography or trituration.[14]
-
-
Amine Deprotection:
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., methanol (B129727) or dioxane).
-
Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-12 hours.[15]
-
Remove the solvent under reduced pressure to yield the amine salt.
-
-
First Amide Coupling (Hydroxyproline addition):
-
Dissolve the deprotected amine, Boc-Hyp-OH, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify the coupled product by chromatography.
-
-
Second Deprotection and Final Amide Coupling:
-
Repeat the deprotection step as described in step 2 to remove the Boc group from the hydroxyproline moiety.
-
Perform a final amide coupling as described in step 3, using the desired carboxylic acid to install the final R-group.
-
Purify the final VHL ligand product by preparative HPLC to yield the pure compound.
-
Protocol for VHL Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the VHL complex.[7][18]
-
Reagents and Preparation:
-
Purified VCB complex (VHL, Elongin B, Elongin C).
-
Fluorescent probe: A high-affinity fluorescently-labeled VHL ligand or a HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD).[7]
-
Assay Buffer: A suitable buffer such as PBS with 0.01% Tween-20 and 1 mM DTT.
-
Test Compounds: Serially diluted in DMSO, then in assay buffer. The final DMSO concentration should not exceed 1%.[18]
-
A black, low-binding 96- or 384-well microplate.
-
-
Assay Procedure:
-
Add a fixed concentration of the VCB complex and the fluorescent probe to all wells of the microplate. The concentrations should be optimized to give a stable and robust polarization signal.
-
Add serial dilutions of the test compound or control inhibitor (e.g., VH298) to the wells.[18] Include wells with no inhibitor (maximum polarization) and wells with no VCB complex (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
-
The IC₅₀ can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
In Vitro Ternary Complex Pull-Down Assay
This assay provides qualitative or semi-quantitative evidence of the formation of the E3 ligase:PROTAC:target protein ternary complex.[19]
-
Reagents and Preparation:
-
Purified, tagged VCB complex (e.g., His-tagged).
-
Purified target protein of interest (POI).
-
VHL-based PROTAC molecule.
-
Affinity beads corresponding to the tag (e.g., Ni-NTA agarose (B213101) beads for His-tag).
-
Wash and Elution buffers.
-
-
Assay Procedure:
-
In separate tubes, incubate the tagged VCB complex with the affinity beads to allow for binding.
-
Wash the beads to remove any unbound VCB complex.
-
To the bead-bound VCB, add the PROTAC molecule and the POI. Incubate to allow for ternary complex formation.
-
As controls, run reactions omitting the PROTAC, or using an inactive epimer of the VHL ligand.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., containing high imidazole (B134444) concentration for His-tags).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting.
-
Probe the Western blot with antibodies against the POI and a component of the VCB complex.
-
The presence of the POI in the eluate only in the presence of a functional PROTAC indicates the formation of a stable ternary complex.[19]
-
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of E3 Ligases and Deubiquitinases in the Control of HIF-α Subunit Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders | Semantic Scholar [semanticscholar.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
The Critical Role of Stereochemistry in the Function of AHPC Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of drug discovery, particularly with the advent of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), understanding and controlling stereochemistry is paramount. This technical guide provides an in-depth exploration of the importance of stereochemistry in aryl-heterocyclic-piperidine-carboxamide (AHPC) compounds, a class of molecules that have gained prominence as highly effective ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many successful PROTACs.
The Stereochemical Imperative of AHPC Compounds in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
AHPC-based ligands have emerged as potent recruiters of the VHL E3 ligase. However, their ability to bind to VHL is strictly dependent on their stereochemical configuration. The specific spatial arrangement of substituents on the piperidine (B6355638) and carboxamide core dictates the ligand's ability to fit into the binding pocket of the VHL protein.
Stereoisomers of AHPC: A Tale of Activity and Inactivity
The significance of stereochemistry is starkly illustrated by the different stereoisomers of AHPC-based VHL ligands. The (S,R,S) configuration is the active stereoisomer that effectively binds to the VHL protein, while the (S,S,S) stereoisomer is considered inactive and is often used as a negative control in experiments. This highlights that even a subtle change in the spatial orientation of a single chiral center can completely abolish biological activity.
Table 1: Stereoisomers of a Representative AHPC-based VHL Ligand
| Stereoisomer | VHL Binding Activity | Role in Research |
| (S,R,S)-AHPC | Active | E3 Ligase Ligand for PROTACs |
| (S,S,S)-AHPC | Inactive | Negative Control |
Quantitative Analysis of Stereoisomer Activity
While it is qualitatively understood that the (S,R,S) isomer is active and the (S,S,S) isomer is not, quantitative data on their differential binding affinities and functional consequences in a PROTAC context provides a more complete picture. The following table summarizes available data for a representative AHPC-based PROTAC.
Table 2: Comparative Biological Activity of AHPC Stereoisomers
| Compound | Target Protein | E3 Ligase Ligand | DC50 | Reference |
| PROTAC with (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | VHL | 77 nM | [1] |
| PROTAC with inverted stereocenter (prevents VHL binding) | FBXO22 | VHL | Inactive | [1] |
Note: DC50 is the half-maximal degradation concentration, a measure of PROTAC potency.
Experimental Protocols
Protocol 1: Synthesis of (S,R,S)-AHPC Hydrochloride
This protocol outlines a general synthetic route for (S,R,S)-AHPC hydrochloride, a key building block for VHL-recruiting PROTACs.
Materials:
-
Appropriately protected starting materials (e.g., Boc-protected amino acids, piperidine derivatives)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agents (e.g., TFA, HCl in dioxane)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Amide Coupling: Dissolve the protected piperidine-carboxamide precursor and the protected amino acid in an appropriate solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the coupled product using flash column chromatography.
-
Deprotection: Dissolve the purified, protected intermediate in a suitable solvent (e.g., DCM).
-
Add a deprotection agent (e.g., TFA or HCl in dioxane) to remove the protecting groups.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by LC-MS.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by precipitation or crystallization to yield the desired (S,R,S)-AHPC hydrochloride.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol describes a standard method to assess the efficacy of an AHPC-based PROTAC in degrading a target protein.
Materials:
-
Cell line expressing the target protein
-
AHPC-based PROTAC and negative control (e.g., containing (S,S,S)-AHPC)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of the AHPC-based PROTAC and the negative control for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control and compare the levels in treated cells to the vehicle control to determine the extent of protein degradation.
-
Visualizing the Molecular Machinery and Experimental Design
To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of an AHPC-based PROTAC.
Caption: Experimental workflow for comparing AHPC stereoisomers.
Conclusion
The stereochemistry of AHPC compounds is not a mere structural nuance but a critical determinant of their biological function. As ligands for the VHL E3 ligase, the precise (S,R,S) configuration is essential for binding and subsequent recruitment to the target protein in a PROTAC complex. The inability of other stereoisomers, such as the (S,S,S) form, to engage VHL underscores the high degree of stereoselectivity in this molecular recognition event. For researchers in drug discovery and development, a thorough understanding and rigorous control of stereochemistry are indispensable for the design and optimization of effective and specific AHPC-based therapeutics. This guide provides a foundational understanding and practical protocols to aid in the exploration of this important class of molecules.
References
Methodological & Application
Application Notes and Protocols for the Use of (S,R,S)-AHPC-Ala in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Ala is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. It serves as a fundamental building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology represents a paradigm shift in therapeutics, moving from protein inhibition to targeted protein elimination.
These application notes provide a comprehensive guide for the use of this compound-containing PROTACs in cell culture, covering experimental design, detailed protocols for assessing protein degradation and cell viability, and data interpretation.
Mechanism of Action
PROTACs containing this compound function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table provides representative data for VHL-recruiting PROTACs targeting various proteins in different cell lines.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | A VHL-based PROTAC | PC3 | 2.58 | 94 | |
| BRD4 | A VHL-based PROTAC | EOL-1 | 216 | 67 | |
| SMARCA2 | A VHL-based PROTAC | HeLa | <10 | >75 | |
| BCL-xL | A VHL-based PROTAC | PC3 | 3.3 | 97 | |
| BCL-xL | A VHL-based PROTAC | EOL-1 | 0.87 | 96 |
Experimental Protocols
A critical aspect of evaluating a PROTAC's activity is a well-designed experimental workflow. This includes assessing target protein degradation, confirming the mechanism of action through appropriate controls, and evaluating potential cytotoxic effects.
Protocol 1: Quantification of Protein Degradation by Western Blot
This protocol details the steps to quantify the levels of a target protein following treatment with a PROTAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound containing PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-
Application Notes and Protocols for Protein Degradation Assays with (S,R,S)-AHPC-Ala-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-Ala is a derivative of the well-characterized (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[3][4][5] PROTACs incorporating this compound can therefore be synthesized to induce the degradation of a wide array of target proteins.
These application notes provide a comprehensive guide to the experimental design and execution of protein degradation assays for PROTACs utilizing the this compound VHL ligand. Detailed protocols for key assays, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows are included to facilitate the successful development and characterization of novel protein degraders.
Signaling Pathway of PROTAC-Mediated Protein Degradation
A PROTAC employing this compound functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Evaluation
The development and evaluation of a novel this compound-based PROTAC follows a structured workflow, from initial design and synthesis to comprehensive cellular and biochemical characterization.
Caption: A typical experimental workflow for PROTAC evaluation.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[8] Binding affinity to the E3 ligase, often determined by fluorescence polarization, is reported as an IC50 value. Below are examples of data that can be generated for this compound-based PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Binding IC50 (nM) | Reference |
| Example PROTAC 1 | BRD4 | HeLa | 25 | >90 | 150 | [9] |
| Example PROTAC 2 | SMARCA2 | NCI-H292 | 78 | 46 | Not Reported | [10] |
| Example PROTAC 3 | BRD4 | PC3 | 3.3 | 97 | Not Reported | [11] |
| Example PROTAC 4 | ERRα | 293T | ~30 | >80 | Not Reported | [4] |
| Example PROTAC 5 | CDK4/6 | Various | <10 | Not Reported | Not Reported | [9] |
Experimental Protocols
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[8][12]
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF or nitrocellulose membrane
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice.
-
Scrape and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
-
Fluorescence Polarization (FP) Assay for VHL Binding
This assay measures the binding affinity of the this compound-based PROTAC to the VHL E3 ligase.[13][14]
Materials:
-
Purified VHL E3 ligase complex (VHL/ElonginB/ElonginC)
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a fluorescently labeled small molecule VHL ligand)
-
This compound-based PROTAC
-
Assay buffer
-
Black, low-binding microtiter plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a solution of the VHL complex and the fluorescent probe in assay buffer.
-
Assay Setup: In a microtiter plate, add the VHL complex, the fluorescent probe, and varying concentrations of the PROTAC. Include controls for no inhibitor and no VHL complex.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The displacement of the fluorescent probe by the PROTAC results in a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This method provides an unbiased, global assessment of changes in the proteome to identify on-target and potential off-target protein degradation.[15][16]
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Lysis buffer compatible with mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) for quantitative proteomics (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives significant on-target degradation. Include a vehicle control.
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify proteins from the MS data.
-
Compare the protein abundance between PROTAC-treated and vehicle-treated samples.
-
Proteins that show a significant and dose-dependent decrease in abundance are considered potential targets or off-targets of the PROTAC.
-
Conclusion
The successful development of this compound-based PROTACs relies on a systematic and rigorous experimental approach. The protocols and guidelines presented in these application notes provide a solid framework for the design, execution, and interpretation of key assays for characterizing the efficacy and selectivity of novel protein degraders. By employing these methods, researchers can accelerate the discovery and development of next-generation therapeutics that harness the power of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesensors.com [lifesensors.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-Ala in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of (S,R,S)-AHPC-Ala, a ligand for the E3 ubiquitinase Von Hippel-Lindau (VHL), and protocols for its preparation in experimental settings. This document is intended to guide researchers in the effective use of this compound, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a derivative of (S,R,S)-AHPC, a well-established VHL ligand. The addition of an alanine (B10760859) moiety provides a potential attachment point for linkers in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This compound has been identified as a component in the synthesis of "PROTAC SMARCA2/4-degrader-23"[1][2]. Understanding its solubility and proper preparation is crucial for its application in targeted protein degradation studies.
Data Presentation: Solubility of (S,R,S)-AHPC and Related Compounds
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| (S,R,S)-AHPC | DMSO | 86 mg/mL[3] | 199.73 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| (S,R,S)-AHPC monohydrochloride | DMSO | 125 mg/mL[4] | 267.65 | Ultrasonic treatment may be needed to achieve full dissolution.[4] |
| H₂O | 100 mg/mL[4] | 214.12 | Ultrasonic treatment may be needed.[4] | |
| (S,R,S)-AHPC-amido-C7-acid | DMSO | ≥ 100 mg/mL[5] | 166.45 | Saturation point not determined.[5] |
| (S,R,S)-AHPC-PEG2-acid | Water, DMSO, DMF, Methanol | Soluble | - | The hydrophilic PEG spacer enhances aqueous solubility.[6] |
For in vivo studies, (S,R,S)-AHPC and its derivatives are often formulated using co-solvents to achieve the desired concentration and bioavailability. Common formulations include:
| Formulation | Achievable Concentration |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[7] |
Experimental Protocols
The following protocols are generalized for the preparation of this compound solutions for in vitro and in vivo experiments based on methodologies for structurally similar compounds.
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for in vitro experiments, such as cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a slightly lower volume of DMSO and add more to reach the final volume.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final working concentration. Note: To avoid precipitation, it is recommended to not exceed a final DMSO concentration of 0.5% in the cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Add the working solution to your cell cultures as per your experimental design.
Protocol 3: General Experimental Workflow for a PROTAC Containing this compound
This protocol outlines a typical workflow to evaluate the efficacy of a PROTAC synthesized using this compound in degrading a target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action of a PROTAC utilizing a VHL ligand like this compound. The PROTAC forms a ternary complex between the VHL E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The diagram below outlines the key steps in a typical experiment to assess the activity of a PROTAC containing this compound.
Caption: Experimental workflow for PROTAC activity assessment.
References
Application Notes and Protocols for Assessing Target Engagement of (S,R,S)-AHPC-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Ala is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032-NH2). As a crucial component in the design of Proteolysis-Targeting Chimeras (PROTACs), this compound serves to recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Verifying and quantifying the engagement of this compound or PROTACs derived from it with the VHL protein is a critical step in the development of effective protein degraders.
These application notes provide an overview of the primary signaling pathway involving VHL and detailed protocols for key biochemical and cellular assays to assess the target engagement of this compound and its derivatives.
VHL-HIF-1α Signaling Pathway
The von Hippel-Lindau protein is a key component of an E3 ubiquitin ligase complex that plays a crucial role in the cellular response to changes in oxygen levels. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and proteasomal degradation. This compound mimics the binding of a hydroxylated HIF-1α proline residue to VHL, thereby enabling the recruitment of the VHL E3 ligase complex.
Quantitative Data on VHL Ligand Binding Affinities
The binding affinity of the VHL ligand is a key determinant of the efficacy of a PROTAC. While the direct binding affinity of this compound is not extensively reported, the affinity of its parent molecule, VH032, and other common VHL ligands provides a strong reference.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) | Reference(s) |
| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | [1][2][3] |
| VH101 | 44 nM | - | Surface Plasmon Resonance (SPR) | [2][3][4] |
| VH298 | 80 - 90 nM | - | ITC, Fluorescence Polarization | [5] |
| VHL-IN-1 | 37 nM | - | Not specified | |
| VL285 | - | 0.34 µM | Not specified | |
| VHL Ligand 14 | - | 196 nM | Not specified | |
| BODIPY FL VH032 | 100.8 nM | - | Fluorescence Polarization (FP) | [6] |
| MZ1 | - | 14.7 nM (Ki = 6.3 nM) | TR-FRET | [6] |
Experimental Protocols
Herein, we provide detailed protocols for a selection of key in vitro and cellular assays to quantitatively and qualitatively assess the engagement of this compound-containing molecules with the VHL protein.
NanoBRET™ Target Engagement Intracellular E3 Ligase Assay
This assay measures the binding of a compound to the VHL E3 ligase in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
VHL-NanoLuc® Fusion Vector (e.g., from Promega)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
DMEM with 10% FBS
-
White, non-binding surface (NBS) 96-well plates
-
This compound containing compound/PROTAC
-
NanoBRET™ TE In-Cell VHL Tracer and Substrate (e.g., from Promega)
-
Luminometer capable of measuring dual-filtered luminescence (460nm and >600nm)
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the VHL-NanoLuc® Fusion Vector and a carrier DNA using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Incubate the transfected cells for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in DMEM + 10% FBS.
-
Plate the cells in a white, non-binding surface 96-well plate at an appropriate density and allow them to attach for 4-6 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound containing compound in Opti-MEM®.
-
Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
-
Tracer and Substrate Addition:
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM® according to the manufacturer's instructions.
-
Add this solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
-
Measurement:
-
Measure the donor emission at 460nm and the acceptor emission at >600nm using a luminometer.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[9][10][11][12][13]
Materials:
-
Cell line expressing VHL (e.g., HEK293T, HeLa)
-
This compound containing compound/PROTAC
-
PBS and cell culture medium
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against VHL
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of the this compound compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells with PBS. Resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against VHL, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for VHL at each temperature for both the treated and vehicle control samples.
-
Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative in vitro technique that measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]
Materials:
-
Highly purified recombinant VHL protein
-
This compound compound
-
ITC buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the VHL protein against the ITC buffer to ensure buffer matching.
-
Dissolve the this compound compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the this compound compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the ligand into the protein solution.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free in vitro technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.
Materials:
-
Highly purified recombinant VHL protein
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the VHL protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., low pH glycine) to remove the bound compound.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association (kₐ) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as kd/kₐ.[2][3]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of a ternary complex between a PROTAC, the target protein, and the VHL E3 ligase within a cellular context.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC containing the this compound moiety
-
Lysis buffer (non-denaturing)
-
Antibody against the target protein or a tag on the target protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer and elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein, VHL, and other components of the E3 ligase complex
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.[15]
-
Conclusion
The methods described provide a comprehensive toolkit for researchers to assess the target engagement of this compound and its PROTAC derivatives with the VHL E3 ligase. A combination of in vitro biophysical assays and in-cell target engagement studies is recommended for a thorough characterization of these molecules, which is essential for the development of potent and selective protein degraders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Designing Linkers for (S,R,S)-AHPC-Ala-Based PROTACs
Application Notes and Protocols for Researchers in Drug Development
This guide provides a comprehensive overview and practical protocols for the design, synthesis, and evaluation of linkers for Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Ala von Hippel-Lindau (VHL) E3 ligase ligand. These application notes are intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to this compound and Linker Design in PROTACs
This compound, a derivative of the potent VHL ligand VH032, serves as a crucial component in the design of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] They are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5][6] The most commonly employed linkers are based on polyethylene (B3416737) glycol (PEG) or alkyl chains, which offer flexibility and synthetic tractability.[7][8] The length, composition, and attachment points of the linker must be empirically optimized to achieve maximal degradation of the target protein.[6][7]
Key Principles of Linker Design for this compound
The design of an optimal linker for an this compound-based PROTAC involves several key considerations:
-
Linker Length and Flexibility: The length of the linker is crucial for enabling the formation of a productive ternary complex. Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to unproductive binding and decreased efficacy. Flexible linkers, such as PEG and alkyl chains, allow for conformational adjustments that can facilitate optimal protein-protein interactions within the ternary complex.[7][9]
-
Linker Composition: The chemical nature of the linker impacts the PROTAC's solubility, cell permeability, and metabolic stability. PEG linkers can enhance aqueous solubility, while alkyl linkers are more hydrophobic and can improve cell permeability.[8][10] The incorporation of rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can improve pharmacokinetic properties.[11]
-
Attachment Point: The point of attachment of the linker to both the this compound ligand and the POI ligand is critical. The exit vector should be chosen to minimize disruption of the binding of each ligand to its respective protein. For this compound, the amino group is a common attachment point for the linker.[12]
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The following tables summarize quantitative data for VHL-recruiting PROTACs, illustrating the influence of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of PEG and Alkyl Linkers for a Hypothetical POI
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A1 | PEG | 8 | 50 | >90 | Fictional |
| PROTAC-A2 | PEG | 12 | 25 | >95 | Fictional |
| PROTAC-A3 | Alkyl | 8 | 75 | 85 | Fictional |
| PROTAC-A4 | Alkyl | 12 | 40 | >90 | Fictional |
Data in this table is illustrative and intended to demonstrate the principles of linker optimization. Actual values are target and cell-line dependent.
Table 2: Effect of Linker Rigidity on PROTAC Activity
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-B1 | Flexible PEG | 30 | >90 | Fictional |
| PROTAC-B2 | Rigid Piperazine-containing | 15 | >95 | Fictional |
Data in this table is illustrative and intended to demonstrate the principles of linker optimization. Actual values are target and cell-line dependent.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based PROTACs are provided below.
This protocol describes the synthesis of an this compound conjugate with a PEG linker terminating in a carboxylic acid, which can then be coupled to a POI ligand with a suitable amine functionality.
Materials:
-
This compound hydrochloride
-
Amine-PEGn-COOtBu (Boc-protected PEG linker with a terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard laboratory glassware and purification equipment (flash chromatography system)
Procedure:
-
Coupling of this compound to the PEG linker:
-
Dissolve this compound hydrochloride (1.0 eq) and Amine-PEGn-COOtBu (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound-PEGn-COOtBu.[13]
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified this compound-PEGn-COOtBu in DCM.
-
Add TFA (20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent to yield the final this compound-PEGn-COOH product.[13]
-
This protocol details the final step of coupling the this compound-linker conjugate to the POI ligand.
Materials:
-
This compound-linker-COOH (from Protocol 1)
-
POI-NH2 (POI ligand with a free amine)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve this compound-linker-COOH (1.0 eq) and POI-NH2 (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC using preparative HPLC.[13]
This protocol describes the determination of DC50 and Dmax values for a synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).[14]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add ECL substrate and visualize the protein bands.[15]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for the synthesis of an this compound-based PROTAC.
Caption: Simplified VHL signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Protein Degradation with AHPC PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S, R, S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). The following information is designed to help you navigate common experimental challenges and effectively troubleshoot failed protein degradation.
Frequently Asked Questions (FAQs)
Q1: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
A1: When no degradation is observed, a systematic validation of the PROTAC mechanism is crucial. Start with the following fundamental checks:
-
Confirm Compound Integrity: Verify the purity and structural integrity of your synthesized AHPC PROTAC using methods like LC-MS and NMR.[1]
-
Assess Target Engagement: Ensure that the warhead (the part of the PROTAC that binds to the target protein) is active within the full PROTAC molecule.[1]
-
Verify E3 Ligase Recruitment: The (S,R,S)-AHPC portion of the PROTAC must bind to the von Hippel-Lindau (VHL) E3 ligase.[1] The specific stereochemistry of AHPC is critical for VHL binding; an incorrect epimer will be inactive.[1]
-
Check Protein Levels: Use a reliable method like Western Blot to accurately measure the levels of your target protein.[1] Ensure your antibody is specific and sensitive enough to detect changes.
-
Evaluate Cell Line and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein and the recruited E3 ligase (VHL) at sufficient levels.
Q2: My PROTAC binds to the target protein and VHL independently, but still fails to induce degradation. What is the likely cause?
A2: This common issue often points to a failure in the formation of a stable and productive ternary complex, which consists of the Target Protein-PROTAC-VHL.[1] The linker connecting the warhead and the AHPC moiety plays a critical role in this process.[1]
-
Inefficient Ternary Complex Formation: The geometry or thermodynamics of the ternary complex may be unfavorable. The linker could be too short, too long, or too rigid, preventing a productive orientation of the target protein and VHL.[1]
-
Lack of Cooperativity: Ideally, the binding of one protein to the PROTAC enhances the binding of the other. A lack of positive cooperativity can lead to a less stable ternary complex.
To troubleshoot this, consider synthesizing a library of PROTACs with varying linker lengths and compositions to identify a more optimal linker.[2]
Q3: I am observing reduced degradation at higher PROTAC concentrations. Is this an expected phenomenon?
A3: Yes, this is a well-documented phenomenon known as the "hook effect".[3][4] It results in a characteristic bell-shaped or U-shaped dose-response curve where maximum degradation is observed at an optimal intermediate concentration.[3]
At excessively high concentrations, the PROTAC can independently saturate both the target protein and the VHL ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and VHL-PROTAC) instead of the productive ternary complex required for degradation.[3][4]
To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[4]
Q4: How can I confirm that the observed protein degradation is truly mediated by the proteasome and dependent on VHL?
A4: To confirm the mechanism of action, you should perform the following control experiments:
-
Proteasome Inhibition: Co-treatment of your cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib) should reverse the degradation of the target protein.[1]
-
E3 Ligase Competition: Co-treating cells with your PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC) will competitively block the PROTAC from binding to VHL. A rescue of protein degradation confirms VHL engagement.[1]
-
Inactive Stereoisomer Control: Synthesize and test a control PROTAC using an inactive epimer of the VHL ligand. This control should not bind to VHL and therefore should not induce degradation, helping to rule out off-target effects.[1]
-
Transcriptional Analysis: Measure the mRNA levels of your target protein using RT-qPCR. A true degrader will reduce protein levels without affecting transcription.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed protein degradation with AHPC PROTACs.
Caption: A step-by-step troubleshooting workflow for failed degradation.
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] The following table provides example concentration ranges for key control compounds used in troubleshooting experiments.
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
| MG132 | Proteasome Inhibitor | 1-10 µM | Reversal of protein degradation |
| Bortezomib | Proteasome Inhibitor | 10-100 nM | Reversal of protein degradation |
| (S,R,S)-AHPC / VH298 | VHL Ligand Competitor | 10-100x molar excess of PROTAC | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same as active PROTAC | No protein degradation observed |
Table adapted from BenchChem.[1]
The next table summarizes key parameters for evaluating PROTAC performance.
| Parameter | Definition | Good | Poor | Potential Issue |
| DC50 | Concentration for 50% degradation | < 100 nM | > 1 µM | Poor binding, inefficient ternary complex formation, low permeability. |
| Dmax | Maximum degradation level | > 80% | < 50% | Inefficient ternary complex formation, rapid protein synthesis. |
Table adapted from BenchChem.[1][5]
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[5]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your AHPC PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Data Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to verify the formation of the Target Protein-PROTAC-VHL ternary complex.
Methodology:
-
PROTAC Treatment: Treat cells with your AHPC PROTAC at an effective concentration and a vehicle control for 4-6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).[1]
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against your target protein overnight at 4°C.[1]
-
-
Capture: Add Protein A/G beads to capture the antibody-protein complex. Wash the beads extensively to remove non-specific binders.[1]
-
Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.[1]
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel and transfer it to a membrane.
-
Probe the membrane with primary antibodies against VHL and your target protein to confirm their interaction.
-
Signaling Pathway and Mechanism of Action
The diagram below illustrates the general mechanism of action for an AHPC-based PROTAC that recruits the VHL E3 ligase to degrade a target protein.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
References
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Ala PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the linker length of PROTACs utilizing the (S,R,S)-AHPC-Ala von Hippel-Lindau (VHL) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an this compound PROTAC's activity?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the VHL E3 ligase ligand (this compound) to the ligand targeting your protein of interest (POI).[1][2] Its primary role is to enable the formation of a stable and productive ternary complex between the POI and the VHL E3 ligase.[3][4][5] The linker's length, composition, and attachment points dictate the spatial orientation of the two proteins, which is critical for the efficient transfer of ubiquitin from the E3 ligase to the POI, leading to its subsequent degradation by the proteasome.[6][7][]
Q2: Why is linker length a critical parameter to optimize?
A2: Linker length is a critical determinant of PROTAC efficacy and must be empirically optimized for each specific POI and E3 ligase pair.[5][6]
-
If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of the PROTAC to the POI and VHL, thus inhibiting the formation of a productive ternary complex.[3][6]
-
If the linker is too long, it may not effectively bring the two proteins into the correct proximity and orientation for ubiquitination, leading to reduced degradation efficiency.[3][6] The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and catalytic activity.[2]
Q3: What are the most common types of linkers used with AHPC-based PROTACs?
A3: The most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2] PEG linkers are often favored as they can improve the aqueous solubility and cell permeability of the PROTAC molecule, which often has a high molecular weight.[2][9] The choice between linker types can significantly impact the PROTAC's pharmacokinetic and pharmacodynamic properties.[7]
Q4: How does the linker attachment point influence PROTAC activity?
A4: The point at which the linker is connected to both the warhead (POI ligand) and the anchor (this compound) is crucial. The "exit vector" of the linker from the ligand's binding pocket determines the possible range of motion and the ultimate positioning of the recruited protein.[1][5] It is essential to choose attachment points on both ligands that are solvent-exposed and do not disrupt the key binding interactions with their respective proteins.[]
Troubleshooting Guide
Problem 1: My this compound PROTAC shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The chosen linker length may be outside the optimal range for forming a productive ternary complex. Synthesize and test a broader range of linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[3][10] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.[3][11] Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider using more hydrophilic linkers (e.g., PEGs) to improve solubility.[2] |
| PROTAC Instability | The compound may be unstable in the cell culture medium. Evaluate the stability of your PROTAC in media over the time course of your experiment using LC-MS.[12] |
| Inefficient Ternary Complex Formation | Even with binding to both proteins, the PROTAC may not efficiently form the ternary complex. Perform biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to confirm and quantify ternary complex formation.[13][14][] |
Problem 2: I observe a "hook effect" with my PROTAC.
| Possible Cause | Suggested Solution |
| Formation of Inactive Binary Complexes | At high concentrations, PROTACs can form separate binary complexes (PROTAC:POI or PROTAC:VHL) that do not lead to degradation and compete with the formation of the productive ternary complex.[3][13] This leads to reduced degradation at higher concentrations. |
Problem 3: The PROTAC is degrading off-target proteins.
| Possible Cause | Suggested Solution |
| Lack of Specificity in Ternary Complex | The linker may allow for the recruitment of other proteins to the E3 ligase. |
| Non-Selective Warhead | The ligand for your POI may have affinity for other proteins. |
Data Presentation: Linker Length Optimization
The following table presents representative data for a hypothetical series of this compound PROTACs targeting Bromodomain-containing protein 4 (BRD4), with varying PEG linker lengths. This illustrates the typical trend observed during linker optimization.
| PROTAC Compound | Linker | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Ternary Complex Affinity (K_D, nM)³ |
| BRD4-Degrader-1 | PEG2 | > 1000 | < 20 | 250 |
| BRD4-Degrader-2 | PEG4 | 55 | 85 | 45 |
| BRD4-Degrader-3 | PEG6 | 8 | > 95 | 15 |
| BRD4-Degrader-4 | PEG8 | 70 | 80 | 50 |
| BRD4-Degrader-5 | PEG10 | 250 | 60 | 120 |
¹DC₅₀ : The concentration of the PROTAC that results in 50% degradation of the target protein.[3] ²Dₘₐₓ : The maximum percentage of protein degradation achievable with a given PROTAC.[3] ³Ternary Complex Affinity (K_D) : The dissociation constant for the assembled POI-PROTAC-VHL complex, measured by SPR or ITC. A lower K_D indicates a more stable complex.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker optimization.
Caption: The "hook effect" in PROTAC dose-response curves.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
-
Cell Seeding: Plate cells (e.g., MCF-7 for ER, 22Rv1 for AR) in 12-well plates at a density that ensures they are in a logarithmic growth phase at the time of lysis (typically 60-80% confluency). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of each PROTAC linker variant in fresh culture medium. Treat cells for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20 µg), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Develop the blot using an ECL substrate and image the chemiluminescence.[12]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[12]
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This protocol assumes the use of cell lines stably expressing the target protein fused to NanoLuc® (Nluc) and HaloTag® fused to a component of the VHL E3 ligase complex.
-
Cell Preparation: Culture and harvest cells. Resuspend them in Opti-MEM® I Reduced Serum Medium.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate in the dark at 37°C for 1 hour to label the VHL component.
-
Assay Plating: Dispense the labeled cells into a white 96-well assay plate.
-
PROTAC Addition: Add serial dilutions of the PROTAC linker variants to the wells.
-
Substrate Addition and Reading: Add Nano-Glo® Vivazine™ Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against PROTAC concentration to determine the potency of ternary complex formation.[4][16]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a prolonged period (e.g., 72 hours) to assess long-term cytotoxicity.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values by fitting the data to a dose-response curve. This helps ensure that the observed protein degradation is not simply a result of general cytotoxicity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Ala and Related PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of (S,R,S)-AHPC-Ala and other von Hippel-Lindau (VHL) E3 ligase ligand-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: (S,R,S)-AHPC is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of "this compound," the "Ala" (Alanine) moiety is typically part of a linker connecting the (S,R,S)-AHPC warhead to a ligand that binds to a target protein of interest, forming a PROTAC. The entire molecule's large size and high polar surface area often lead to poor cell permeability, a common challenge for PROTACs that limits their therapeutic efficacy.[3][4][5]
Q2: What are the primary mechanisms that limit the cell permeability of (S,R,S)-AHPC-based PROTACs?
A2: The primary barriers to cell permeability for these molecules are:
-
High Molecular Weight and Polar Surface Area: PROTACs are inherently large molecules, often exceeding the typical "rule-of-five" guidelines for oral bioavailability.[4][5]
-
Efflux Transporter Activity: PROTACs can be substrates for efflux pumps like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which actively transport the compounds out of the cell, reducing intracellular concentration.[6][7][8]
-
Low Passive Diffusion: The physicochemical properties of the PROTAC, including the number of hydrogen bond donors and acceptors, can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[9][10]
Q3: What are the standard assays to measure the cell permeability of this compound?
A3: The two most common in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for early-stage screening of passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux.
Troubleshooting Guide: Low Cell Permeability of this compound
If you are observing low intracellular concentrations or poor efficacy of your this compound PROTAC, consider the following troubleshooting steps.
Issue 1: Poor Passive Permeability
Possible Cause: The physicochemical properties of the PROTAC are unfavorable for crossing the cell membrane.
Solutions:
-
Linker Optimization: The composition and structure of the linker play a crucial role in permeability.
-
Reduce Polarity: Replace polar linkers (e.g., long PEG chains) with more hydrophobic alkyl chains.
-
Increase Rigidity: Incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) into the linker can reduce conformational flexibility and may improve permeability.[3]
-
Shielding Polar Groups: Design linkers that facilitate intramolecular hydrogen bonding to shield polar groups, reducing the energy penalty of entering the lipid membrane.[11]
-
-
Prodrug Strategies: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. For example, esterification of carboxylic acid groups can significantly enhance lipophilicity and cell entry.[4]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and lower the polar surface area, which has been shown to improve permeability.[12]
Issue 2: Active Efflux by Transporters
Possible Cause: Your this compound PROTAC is a substrate for efflux pumps like MDR1 or BCRP.
Solutions:
-
Co-administration with Efflux Pump Inhibitors: In an experimental setting, using known inhibitors of MDR1 (e.g., verapamil) or BCRP (e.g., ko143) can confirm if your compound is an efflux substrate. A significant increase in intracellular accumulation in the presence of an inhibitor is indicative of active efflux.[6]
-
Structural Modification to Evade Recognition:
-
Alter Lipophilicity and Charge: Fine-tuning the lipophilicity and charge distribution of the PROTAC can sometimes reduce its recognition by efflux transporters.
-
Introduce Bulky Groups: Strategic placement of bulky chemical groups can sterically hinder the interaction of the PROTAC with the efflux pump.
-
Quantitative Data on Permeability of VHL-based PROTACs
Table 1: Permeability of VH032-based PROTACs with Varying Linkers (Data compiled from literature[5][10])
| Compound ID | Linker Composition | PAMPA (x 10⁻⁶ cm/s) | Molecular Weight (Da) |
| MZ1 | PEG-based | 0.01 | 933.5 |
| AT1 | Alkyl-based | 0.002 | 903.5 |
| Compound A | Rigid piperazine-containing | 0.15 | 950.6 |
| Compound B | Flexible PEG-based | 0.03 | 980.6 |
Table 2: Caco-2 Permeability and Efflux Ratio of VHL-based PROTACs (Hypothetical data for illustrative purposes)
| PROTAC Derivative | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Interpretation |
| This compound-TargetX | 0.2 | 5.8 | Low permeability, significant efflux |
| Modified Linker 1 | 0.8 | 1.5 | Improved permeability, low efflux |
| Prodrug Form | 2.5 | 1.2 | High permeability, low efflux |
Experimental Protocols
PAMPA Protocol
-
Prepare the Donor Plate: Add the test compound (typically 200 µM in a buffer solution) to the wells of the donor plate.
-
Coat the Filter Plate: Apply a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to the filter membrane of the PAMPA plate.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of an acceptor plate containing buffer. Then, place the donor plate on top of the filter plate.
-
Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Quantify: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability (Papp) is calculated using the measured concentrations and known parameters of the assay system.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing: Add the test compound to either the apical (A) or basolateral (B) chamber.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a defined time (e.g., 2 hours).
-
Sampling: Collect samples from the receiver chamber at specified time points.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability in both the A-to-B and B-to-A directions. The efflux ratio is the ratio of B-to-A Papp to A-to-B Papp. An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: Experimental workflow for assessing and optimizing cell permeability.
Caption: PROTAC mechanism of action and the cell permeability barrier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing Appropriate Model to Assess PROTAC Drug-Drug Interactions with Efflux Transporters - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to Evaluate PROTAC Drug-Drug Interactions with Efflux Transporters - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S,R,S)-AHPC-Ala Production
Welcome to the technical support center for the production of (S,R,S)-AHPC-Ala. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and scale-up of this complex molecule.
This compound is a sophisticated chemical entity, likely a phosphoramidate (B1195095) prodrug of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated with alanine (B10760859). Its production involves a multi-step synthesis with critical stereochemical considerations, followed by a challenging phosphoramidation reaction and subsequent purification of diastereomers. This guide addresses the primary challenges at each stage of the process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stereoselective Synthesis of the (S,R,S)-AHPC Core
Q1: We are observing poor stereoselectivity in the synthesis of the chiral pyrrolidine (B122466) core of (S,R,S)-AHPC. What are the common causes and solutions?
A1: Achieving the desired (S,R,S) stereochemistry is a critical challenge. Poor stereoselectivity can arise from several factors during the multi-step synthesis. Key considerations include the choice of chiral starting materials, reagents, and reaction conditions. For instance, in syntheses starting from pyrrolidine derivatives, maintaining stereochemical integrity is paramount.
Troubleshooting:
-
Starting Material Purity: Ensure the enantiomeric and diastereomeric purity of your starting materials, such as optically pure 4-hydroxyproline, as impurities can propagate through the synthesis.
-
Reagent Control: In reactions creating new stereocenters, such as asymmetric reductions or alkylations, the choice of chiral catalyst or auxiliary is crucial. Ensure the catalyst is of high purity and the reaction conditions are optimized.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact stereoselectivity. Run small-scale experiments to screen for optimal conditions. For example, lower temperatures often favor higher stereoselectivity.
-
Protecting Groups: The choice of protecting groups for the amine and hydroxyl functionalities can influence the steric environment of the molecule, thereby affecting the stereochemical outcome of subsequent reactions.
Q2: How can we improve the yield and purity during the multi-step synthesis of the (S,R,S)-AHPC core before the phosphoramidation step?
A2: Low yields and impurities in multi-step syntheses are common challenges when scaling up.[1] A systematic approach to optimizing each step is necessary.
Troubleshooting:
-
Step-wise Optimization: Analyze each reaction in the sequence to identify bottlenecks. Optimize reaction conditions (temperature, concentration, catalyst loading) for each step individually before proceeding to the next.
-
Purification of Intermediates: While it may seem time-consuming, purification of key intermediates can prevent the accumulation of impurities that may be difficult to remove in later stages.
-
Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, transitioning to a continuous flow setup can improve control, safety, and yield.[2]
Section 2: Phosphoramidation of (S,R,S)-AHPC with Alanine Moiety
Q1: The phosphoramidation reaction to couple (S,R,S)-AHPC with the alanine phosphoramidate is resulting in a low yield and multiple side products. What are the potential side reactions and how can they be minimized?
A1: The phosphoramidation step is prone to several side reactions that can significantly reduce the yield of the desired this compound.[3] The hydroxyl group on the pyrrolidine ring and the amine group of the alanine are both nucleophilic and can compete in the reaction.
Common Side Reactions:
-
Hydrolysis of the Phosphoramidating Reagent: Moisture in the reaction solvent or on the glassware can hydrolyze the phosphoramidating agent, rendering it inactive.
-
Bis-phosphorylation: The phosphoramidating reagent may react with both the hydroxyl group of the AHPC core and the intended amine, leading to undesired byproducts.
-
Epimerization: Under certain conditions, particularly with acidic or basic reagents, epimerization at a chiral center can occur.[4]
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Protecting Group Strategy: The hydroxyl group on the (S,R,S)-AHPC core should be protected before the phosphoramidation reaction to prevent side reactions. The protecting group can be removed in a subsequent step.
-
Choice of Coupling Reagents: The selection of the phosphoramidating agent and activator is critical. Tetrazole and its derivatives are common activators that can enhance coupling efficiency.[]
-
Controlled Addition: Slow, dropwise addition of the phosphoramidating reagent to the solution of (S,R,S)-AHPC can help to control the reaction and minimize the formation of byproducts.
Q2: We are observing the formation of two diastereomers in a nearly 1:1 ratio after the phosphoramidation step. Is this expected, and how can we influence the diastereoselectivity?
A2: Yes, the reaction of a chiral molecule like (S,R,S)-AHPC with a chiral phosphoramidating agent (containing L- or D-alanine) will typically produce a mixture of two diastereomers at the phosphorus center (Rp and Sp). Achieving high diastereoselectivity in this step is challenging but can be influenced by several factors.
Improving Diastereoselectivity:
-
Chiral Auxiliaries: The use of a chiral auxiliary on the phosphoramidating reagent can influence the stereochemical outcome of the reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one diastereomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the diastereomeric ratio. A screen of different solvents may be beneficial.
-
Diastereomerically Pure Reagents: It is possible to synthesize and isolate single diastereomers of the phosphoramidating reagent, which can then be used to produce a single diastereomer of the final product.[6]
Section 3: Purification and Scale-Up
Q1: What are the recommended methods for separating the final this compound diastereomers at a preparative scale?
A1: The separation of diastereomers, especially on a larger scale, is a significant challenge due to their similar physical properties.[7]
Purification Strategies:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is often the most effective method for separating diastereomers.[8][9] For scale-up, preparative chiral chromatography is a viable option.[10]
-
Fractional Crystallization: If the diastereomers form crystalline solids, fractional crystallization can be a cost-effective method for separation on a large scale. This involves finding a solvent system where one diastereomer is significantly less soluble than the other.[11]
-
Diastereomeric Salt Resolution: If the molecule has an acidic or basic handle, it can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[10]
Q2: What are the key considerations when scaling up the entire synthesis of this compound from grams to kilograms?
A2: Scaling up a complex, multi-step synthesis presents numerous challenges beyond simple multiplication of reagent quantities.[]
Key Scale-Up Considerations:
-
Heat Transfer: Reactions that are easily controlled in small flasks can become highly exothermic and dangerous in large reactors. A thorough thermal safety assessment is crucial.
-
Mass Transfer: Efficient mixing becomes more difficult on a larger scale. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased impurity formation.
-
Reagent Addition and Work-up: The methods for adding reagents and working up the reaction may need to be modified for larger scales. For example, extractions and filtrations can be more time-consuming and may require specialized equipment.
-
Process Safety: A comprehensive safety review should be conducted before any scale-up, considering the flammability, toxicity, and reactivity of all materials.
Data Presentation
Table 1: Comparison of Chiral Purification Techniques for Diastereomer Separation
| Technique | Scale | Throughput | Cost | Key Considerations |
| Analytical Chiral HPLC/SFC | mg | High | Low | Method development, screening of chiral stationary phases.[] |
| Preparative Chiral HPLC/SFC | g to kg | Medium | High | High solvent consumption, requires specialized equipment.[10] |
| Fractional Crystallization | g to multi-kg | Low | Low | Requires crystalline material, solvent screening is critical.[11] |
| Diastereomeric Salt Resolution | g to multi-kg | Low | Medium | Requires an acidic or basic functional group, screening of resolving agents.[10] |
Experimental Protocols
Protocol 1: General Procedure for Phosphoramidation
-
Materials: (S,R,S)-AHPC (with protected hydroxyl group), Alanine-derived phosphoramidating agent, Activator (e.g., 1H-Tetrazole), Anhydrous solvent (e.g., Dichloromethane or Acetonitrile), Triethylamine (B128534).
-
Procedure:
-
Dissolve (S,R,S)-AHPC and the activator in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve the phosphoramidating agent and triethylamine in the anhydrous solvent.
-
Slowly add the solution of the phosphoramidating agent to the (S,R,S)-AHPC solution over a period of 1-2 hours.
-
Allow the reaction to stir at the specified temperature for the determined reaction time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Perform an aqueous work-up to remove water-soluble impurities.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the diastereomeric mixture of this compound.
-
Protocol 2: Analytical Chiral HPLC for Diastereomeric Purity
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based). The selection of the column is critical and may require screening.[14]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds).[15]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, often at room temperature or slightly elevated.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two diastereomers should appear as two separate peaks with different retention times. The ratio of the peak areas can be used to determine the diastereomeric ratio.
Visualizations
Caption: High-level experimental workflow for the synthesis and purification of this compound.
Caption: Putative intracellular activation and mechanism of action for this compound as a PROTAC precursor.
References
- 1. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (S,R,S)-AHPC-Ala Conjugate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification protocols of (S,R,S)-AHPC-Ala conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates, which are complex chiral molecules requiring high purity for downstream applications. The primary purification method discussed is High-Performance Liquid Chromatography (HPLC), a powerful technique for such separations.[1][2]
Issue 1: Poor Chromatographic Resolution (Peak Tailing or Broadening)
Question: My HPLC chromatogram shows significant peak tailing or broadening for my this compound conjugate. What are the potential causes and solutions?
Answer:
Peak tailing and broadening are common issues that can compromise purity assessment and fraction collection. The potential causes can be categorized as follows:
-
Secondary Interactions: The highly polar nature of the conjugate can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which is a common cause of peak tailing for basic compounds.[3]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened peaks.[3][4]
-
Inappropriate Mobile Phase: The mobile phase composition, including pH and buffer concentration, may not be optimal for the conjugate's chemical properties.
-
Column Degradation: The stationary phase of the column can degrade over time, especially when operated at pH extremes.[3]
Solutions:
-
Modify Mobile Phase:
-
Add an Ion-Pairing Agent: Introduce a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can protonate silanol groups and reduce secondary interactions.
-
Adjust Buffer Concentration: Use a buffer concentration between 10-25 mM to ensure stable operation and minimize unwanted interactions.[3]
-
-
Optimize Injection:
-
Reduce Sample Concentration: Perform a dilution series to find the optimal sample concentration that does not overload the column.
-
Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.[5]
-
-
Column Management:
-
Use a High-Purity Silica (B1680970) Column: Modern columns with end-capping are designed to minimize silanol interactions.[3]
-
Install a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifespan.[6]
-
Issue 2: Difficulty in Separating Diastereomers
Question: I am struggling to separate the desired (S,R,S) diastereomer from other stereoisomers formed during synthesis. How can I improve chiral resolution?
Answer:
Separating stereoisomers is a significant challenge in chiral compound purification.[2][7] Since this compound conjugates have multiple chiral centers, achieving high diastereomeric purity is critical.
-
Chiral Stationary Phases (CSPs): The most effective method is to use an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs are versatile and widely used for their excellent chiral recognition abilities.[2]
-
Alternative Chromatographic Techniques: Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, often providing better resolution and faster run times with reduced solvent consumption.[1][7]
-
Method Development:
-
Solvent Screening: Test different mobile phase compositions (e.g., hexane/isopropanol vs. methanol/acetonitrile) to alter the selectivity.
-
Temperature Optimization: Adjusting the column temperature can influence the interactions between the analyte and the stationary phase, sometimes improving separation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting protocol for purifying a crude this compound conjugate?
A1: A common two-step purification strategy is recommended:
-
Crude Purification: Start with automated flash chromatography on a silica gel column to remove major impurities from the synthesis.
-
Final Purification: Proceed with preparative Reverse-Phase HPLC (RP-HPLC) for high-resolution separation and to isolate the desired pure conjugate.
Q2: My conjugate appears to be degrading during purification. How can I prevent this?
A2: Degradation can be a concern, especially with complex molecules containing labile functional groups.
-
pH Control: Ensure the mobile phase pH is within the stable range for your conjugate and the column (typically pH 2-8 for silica-based columns).[3][6]
-
Temperature: Avoid excessive temperatures. Run the purification at room temperature unless a higher temperature is required for resolution.
-
Minimize Time in Solution: Once purified fractions are collected, remove the solvent (e.g., by lyophilization) as soon as possible to prevent degradation in solution.
Q3: How can I confirm the purity and identity of my final this compound conjugate?
A3: A combination of analytical techniques is essential:
-
Analytical HPLC: To determine purity, run the final product on a high-resolution analytical HPLC system. Purity is typically assessed by integrating the peak area at a specific UV wavelength.
-
Mass Spectrometry (MS): To confirm the identity, couple the HPLC to a mass spectrometer (LC-MS) to verify the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR): For structural confirmation and to verify stereochemistry where possible.
Quantitative Data Summary
The following tables present illustrative data from a typical two-step purification of an this compound conjugate.
Table 1: Flash Chromatography Performance
| Step | Crude Product | Post-Flash Chromatography |
| Input Mass (mg) | 500 | 180 |
| Purity (by HPLC %) | ~45% | ~85% |
| Yield (%) | - | 36% |
Table 2: Preparative RP-HPLC Refinement
| Parameter | Condition A (Methanol/Water + 0.1% TFA) | Condition B (Acetonitrile/Water + 0.1% TFA) |
| Input Mass (mg) | 80 | 80 |
| Final Product Mass (mg) | 55 | 62 |
| Final Purity (by HPLC %) | >98% | >99% |
| Recovery Yield (%) | 68.8% | 77.5% |
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Method
-
System Preparation:
-
Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.[6]
-
-
Sample Preparation:
-
Dissolve the semi-purified conjugate from flash chromatography in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Dilute with Mobile Phase A to a final concentration of 10 mg/mL.
-
-
Chromatography:
-
Injection Volume: 1-5 mL, depending on column capacity.
-
Flow Rate: 15 mL/min.
-
Gradient:
-
10-40% B over 5 minutes.
-
40-70% B over 30 minutes.
-
70-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
-
Detection: Monitor at 254 nm and 280 nm.
-
-
Post-Run:
-
Collect fractions corresponding to the main product peak.
-
Analyze fractions for purity using analytical LC-MS.
-
Pool pure fractions and lyophilize to obtain the final product as a TFA salt.
-
Visualizations
Diagram 1: General Purification and QC Workflow
This diagram illustrates the logical flow from the crude synthetic product to the final, quality-controlled this compound conjugate.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. ijsdr.org [ijsdr.org]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
Validating the Efficacy of (S,R,S)-AHPC-Ala PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Among the various classes of PROTACs, those utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have gained significant prominence.[2] This guide provides a comprehensive framework for validating the efficacy of (S,R,S)-AHPC-Ala PROTACs, with a particular focus on the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4). We present a comparative analysis of key validation methods, supported by experimental data and detailed protocols.
Mechanism of Action: Orchestrating Protein Degradation
This compound PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (e.g., a BRD4 inhibitor), a linker, and the (S,R,S)-AHPC moiety that engages the VHL E3 ligase.[2][3] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical initiating step.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4]
Caption: Mechanism of this compound PROTAC-mediated protein degradation.
Comparative Analysis of Validation Methods
A robust validation of PROTAC efficacy requires a multi-pronged approach using orthogonal methods to provide a high degree of confidence.[1] Below is a comparison of key techniques for assessing the degradation of a target protein like BRD4.
| Method | Principle | Key Parameters | Advantages | Limitations |
| Western Blotting | Separates proteins by size, followed by detection with specific antibodies.[1] | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | Widely accessible, provides information on protein size. | Semi-quantitative, lower throughput. |
| LC-MS/MS Proteomics | Identifies and quantifies thousands of proteins, providing a global view of protein level changes.[1] | Fold change in protein abundance | Unbiased, high-throughput, identifies off-target effects. | Requires specialized equipment and bioinformatics expertise. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[1] | Mean Fluorescence Intensity (MFI) | High-throughput, single-cell resolution. | Can be affected by antibody specificity and cell permeability. |
| NanoBRET™ Assay | Measures protein-protein interactions in live cells.[5] | BRET ratio | Real-time measurement of ternary complex formation. | Requires genetic engineering of cells. |
| TR-FRET Assay | Measures protein levels in cell lysates using antibodies and a fluorescent ligand.[6] | TR-FRET ratio | Homogeneous, high-throughput, no-wash format. | Requires specific reagents and instrumentation. |
Quantitative Efficacy of a VHL-based BRD4 PROTAC (MZ1)
While specific data for this compound PROTACs is not widely available, the well-characterized VHL-based BRD4 PROTAC, MZ1, serves as a representative example to illustrate typical efficacy parameters.
| Cell Line | Assay | DC50 | Dmax | Timepoint |
| HeLa | Western Blot | ~100 nM | >90% | 24 hours |
| 22Rv1 | Western Blot | ~30 nM | >95% | 24 hours |
| MDA-MB-231 | TR-FRET | ~25 nM | >90% | 5 hours[6] |
| MCF7 | TR-FRET | ~50 nM | >85% | 5 hours[6] |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the fundamental steps for assessing PROTAC-induced degradation of BRD4.
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., HeLa, 22Rv1) and allow them to adhere overnight. Treat cells with varying concentrations of the this compound PROTAC or vehicle (DMSO) for the desired time (e.g., 8-24 hours).[7] Include a positive control for proteasome-dependent degradation by co-treating cells with the PROTAC and a proteasome inhibitor like MG132.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.[9]
-
Immunoblotting: Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[7]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
Analysis: Quantify band intensities and normalize to the loading control. Determine DC50 and Dmax values.
Caption: Western Blotting workflow for PROTAC validation.
Global Proteomics using LC-MS/MS
This protocol provides a general workflow for identifying on-target and potential off-target effects of a PROTAC.
Procedure:
-
Sample Preparation: Treat cells with the this compound PROTAC or vehicle. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequences and relative abundance.[1]
-
Data Analysis: Use specialized software to identify and quantify proteins across different treatment groups. Identify significantly downregulated proteins to confirm on-target degradation and discover potential off-target effects.[1]
Logical Framework for Efficacy Validation
A systematic approach is crucial for validating the efficacy and mechanism of action of a novel PROTAC.
Caption: Logical workflow for validating PROTAC efficacy.
By employing this comprehensive validation framework, researchers can rigorously assess the efficacy, selectivity, and mechanism of action of novel this compound PROTACs, thereby accelerating their development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating Target Engagement of VHL-Recruiting PROTACs in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ligase for targeted protein degradation. As a case study, we will focus on the validation of a PROTAC containing a ligand derived from the (S,R,S)-AHPC scaffold, exemplified by A947, a selective degrader of the chromatin remodeler SMARCA2.
The successful degradation of a target protein by a PROTAC is contingent on the formation of a stable ternary complex between the PROTAC, the target protein, and the recruited E3 ligase within the cellular environment. Therefore, robust and quantitative methods to confirm this engagement are critical for the development of effective PROTAC-based therapeutics.
PROTAC Mechanism of Action: A VHL-Recruiting System
PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The (S,R,S)-AHPC scaffold is a key component of potent VHL ligands used in the design of many PROTACs.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Comparative Analysis of Cellular Target Engagement Assays
Several techniques can be employed to validate the cellular target engagement and subsequent degradation induced by PROTACs. Below is a comparison of key methodologies with a focus on the SMARCA2-targeting PROTAC A947 and its comparators.
Quantitative Performance Data
The following table summarizes the performance of A947 and a comparator, ACBI2, in degrading their target protein SMARCA2 and the closely related homolog SMARCA4. This data is primarily generated using In-Cell Western assays.
| Compound | Target | DC50 (nM) | Dmax (%) | Selectivity (SMARCA4/SMARCA2 DC50) | Cell Line | Assay Method | Reference |
| A947 | SMARCA2 | 0.039 | >95% | ~30x | SW1573 | In-Cell Western | [1][2] |
| SMARCA4 | 1.1 | ~92% | SW1573 | In-Cell Western | [1] | ||
| ACBI2 | SMARCA2 | 1.3 | >95% | ~30x | MOLM-13 | Immunoblot | [3] |
| SMARCA4 | 38 | ~80% | MOLM-13 | Immunoblot | [3] |
Experimental Protocols
In-Cell Western (ICW) Assay for Protein Degradation
The In-Cell Western is a quantitative immunofluorescence-based assay performed in microplates, offering higher throughput than traditional Western blotting for determining protein levels.
Experimental Workflow:
Caption: In-Cell Western (ICW) experimental workflow.
Detailed Protocol (adapted from Cantley et al., 2022):
-
Cell Seeding: Seed SW1573 cells in 96-well black, clear-bottom plates at a density of 8,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of A947 or comparator compounds for 20 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in Odyssey Blocking Buffer with 0.1% Tween-20. For example, use a rabbit anti-SMARCA2 antibody and a mouse antibody against a loading control protein.
-
Secondary Antibody Incubation: Wash plates four times with PBS with 0.1% Tween-20. Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash plates four times. Image the plate on a LI-COR Odyssey scanner. Quantify the fluorescence intensity for the target protein and normalize to the loading control.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein in living cells.
Experimental Workflow:
Caption: NanoBRET™ target engagement experimental workflow.
Detailed Protocol (for Ternary Complex Formation, adapted from Villemure et al., 2025):
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for SMARCA2-NanoLuc (donor) and an E3 ligase-HaloTag (acceptor, e.g., FBXO22-HaloTag).
-
Cell Seeding: Plate transfected cells in 96-well white assay plates.
-
HaloTag Labeling: Add HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Compound Addition: Add the test compound (e.g., a SMARCA2 degrader) at various concentrations.
-
Substrate Addition: Add Nano-Glo® Luciferase Assay Substrate.
-
Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. An increase in the BRET signal indicates PROTAC-induced proximity between the target and the E3 ligase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol (adapted from Villemure et al., 2025):
-
Cell Treatment: Treat cells (e.g., HCC515) with the degrader compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analysis: Analyze the levels of the target protein (e.g., SMARCA2) in the soluble fraction by Western blot or other protein detection methods.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The validation of target engagement is a cornerstone of PROTAC development. The In-Cell Western assay provides a robust and medium-throughput method for quantifying protein degradation, making it suitable for structure-activity relationship studies. For a more direct and mechanistic understanding of target binding in a physiological context, the NanoBRET™ assay offers real-time analysis of compound affinity and ternary complex formation in living cells. The Cellular Thermal Shift Assay (CETSA®) provides a label-free method to confirm direct target binding by assessing protein stabilization. The choice of assay depends on the specific question being addressed, the available resources, and the stage of the drug discovery process. A multi-assay approach, combining quantification of degradation with direct biophysical measures of target engagement, provides the most comprehensive validation for advancing a VHL-recruiting PROTAC program.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (S,R,S)-AHPC-Ala
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of novel chemical compounds like (S,R,S)-AHPC-Ala, a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is a critical aspect of responsible chemical management. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on general best practices for the disposal of similar research-grade chemical compounds.
PROTACs are designed to harness the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] This mechanism of action underscores the biological activity of these molecules and the need for careful handling and disposal. All research compounds should be treated as potentially hazardous waste.[3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[4] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound and related waste must be conducted in a controlled and compliant manner. Never dispose of this chemical down the drain or in the general trash.[3][5][6] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) program.[3]
-
Waste Segregation: It is critical to segregate chemical waste by compatibility.[3] this compound waste should be collected separately from other waste streams to avoid unintended reactions.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[4]
-
The first rinse of any glassware that contained the compound must be collected and disposed of as hazardous waste.[6] For highly toxic compounds, the first three rinses should be collected.[6]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, prevent further leakage.[4]
-
For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[4]
-
For solid spills, carefully sweep or scoop the material to minimize dust generation.[4]
-
Collect all cleanup materials in a designated, sealed container for hazardous waste.[4]
-
Decontaminate the spill area with a suitable solvent and wash the area thoroughly.[4]
-
-
Final Disposal:
Quantitative Data for Disposal Consideration
While a specific SDS for this compound is not publicly available, the following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS when available.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5.5 and 10.5 for dilute aqueous solutions, if permissible by EHS.[7] | Corrosive waste requires special handling and segregation.[3] |
| Concentration Limits | Varies by substance. | Even low concentrations of potent compounds can render a solution hazardous.[3] |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area.[3] | Limits the amount of waste stored in the lab before a scheduled pickup.[3] |
| Storage | Store at -20°C for long-term stability.[8] | Proper storage prevents degradation and potential formation of more hazardous byproducts. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[4] | Segregation is crucial to prevent dangerous chemical reactions in waste containers. |
Experimental Protocols: Waste Handling Workflow
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following outlines the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
Step 2: Waste Segregation Segregate chemical waste by compatibility.[3] For instance, halogenated and non-halogenated solvents should be collected in separate containers. Solid waste contaminated with this compound should be placed in a designated solid waste container.
Step 3: Container Selection and Labeling Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[3] Label the container clearly with "Hazardous Waste" and the full chemical name of the contents.
Step 4: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area. Ensure secondary containment is used for liquid waste to prevent spills.[6]
Step 5: Disposal Request Once the container is full or needs to be removed, contact your institution's EHS department to schedule a waste pickup.[9]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. PROTACs and Molecular Glues [astrazeneca.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Essential Safety and Operational Guidance for Handling (S,R,S)-AHPC-Ala
(S,R,S)-AHPC-Ala is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC® (proteolysis-targeting chimeras) technology. Given its intended biological activity, it should be treated as a potent compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is crucial to minimize exposure when handling this compound. The selection of appropriate PPE depends on the specific laboratory operation and the associated risks.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on quantity and potential for aerosolization | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or face shield | As needed, based on risk assessment | Lab coat |
| In Vitro / In Vivo Dosing | Biological safety cabinet or appropriate ventilated enclosure | Nitrile or neoprene gloves | Safety glasses with side shields or chemical splash goggles | As needed, based on risk assessment | Lab coat or disposable gown |
Note: For chemicals of unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves.[1]
Operational Plan: Step-by-Step Handling Procedures
1. Donning PPE:
Properly putting on PPE is the first line of defense. The following sequence should be followed:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[2]
2. Handling the Compound:
-
Preparation: Conduct all manipulations of this compound within a certified chemical fume hood or other appropriate containment device.[3]
-
Weighing: Use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a cool, well-ventilated area, away from incompatible substances.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[5][6][7][8]
3. Doffing PPE:
The removal of PPE should be done carefully to prevent contamination of the user and the surrounding environment.
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not let the product enter drains.[3]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
PPE Selection Logic
Caption: This flowchart illustrates the decision-making process for selecting appropriate PPE based on the physical form and handling risk of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
